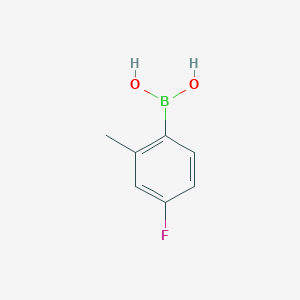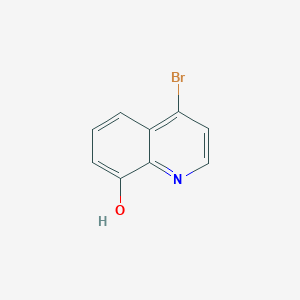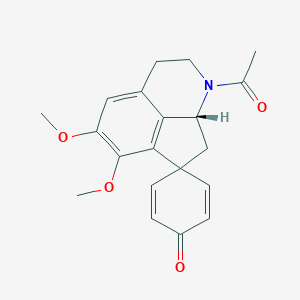
Bonducellin
Overview
Description
Bonducellin is a homoisoflavonoid compound found in the seeds and kernels of the plant Caesalpinia bonducella, which belongs to the Fabaceae family . This compound has been reported to possess various bioactive properties, including antioxidant, anti-bacterial, anti-inflammatory, anticancer, anti-estrogenic, and anti-androgenic activities . Due to its therapeutic potential, this compound has garnered significant interest in the fields of medicine and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bonducellin can be synthesized through chemical methods. One such method involves the use of 7-hydroxy-3-(4-methoxybenzylidene) chroman-4-one as a precursor . The synthesis process typically includes the following steps:
Preparation of the precursor: The precursor is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Formation of this compound: The precursor undergoes further chemical reactions, such as oxidation or reduction, to form this compound.
Industrial Production Methods
In addition to chemical synthesis, this compound can be produced through biotechnological methods. For instance, the use of plant cell and tissue culture techniques has been explored to enhance the production of this compound in Caesalpinia bonducella . This method involves the induction of leaf callus and the use of abiotic elicitors, such as glutathione and salicylic acid, to stimulate the biosynthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
Bonducellin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from the chemical reactions of this compound include various derivatives with modified functional groups. These derivatives may exhibit different bioactive properties compared to the parent compound.
Scientific Research Applications
Chemistry: Bonducellin is used as a model compound in the study of homoisoflavonoids and their chemical properties.
Biology: The compound’s bioactive properties make it a valuable tool in biological research, particularly in the study of its effects on cellular processes.
Medicine: this compound’s antioxidant, anti-bacterial, anti-inflammatory, and anticancer properties have been explored for potential therapeutic applications.
Mechanism of Action
The mechanism of action of bonducellin involves its interaction with various molecular targets and pathways . For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The anti-inflammatory effects of this compound are mediated through the inhibition of pro-inflammatory cytokines and enzymes. Additionally, this compound’s anticancer properties are linked to its ability to induce apoptosis and inhibit cell proliferation in cancer cells.
Comparison with Similar Compounds
Bonducellin is part of the homoisoflavonoid family, which includes other compounds such as sappanone A, 2’-methoxythis compound, and isothis compound . Compared to these similar compounds, this compound is unique due to its specific bioactive properties and therapeutic potential. The structural differences among these compounds contribute to their distinct biological activities and applications.
List of Similar Compounds
- Sappanone A
- 2’-Methoxythis compound
- Isothis compound
Properties
IUPAC Name |
(3E)-7-hydroxy-3-[(4-methoxyphenyl)methylidene]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-20-14-5-2-11(3-6-14)8-12-10-21-16-9-13(18)4-7-15(16)17(12)19/h2-9,18H,10H2,1H3/b12-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQSYZMPSWHYMW-XYOKQWHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2COC3=C(C2=O)C=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\COC3=C(C2=O)C=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[4-(Trifluoromethyl)phenyl]thiourea](/img/structure/B162154.png)





